Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
Description
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS: 191611-20-8) is a fluorinated cyclohexane derivative featuring a methyl ester group and a primary amine hydrochloride moiety. Its molecular formula is C₈H₁₂ClF₂NO₂, with a molecular weight of 235.64 g/mol (calculated from ). This compound is structurally characterized by:
- A cyclohexane ring with 4,4-difluoro substitution, enhancing electronegativity and metabolic stability.
- A methyl ester group at the 1-position, which may act as a prodrug moiety.
- A hydrochloride salt of the primary amine, improving solubility in polar solvents.
Fluorinated cyclohexane derivatives are widely used in medicinal chemistry and agrochemical research due to their unique electronic and steric properties. Below, this compound is compared with structurally related analogs to highlight key differences in properties and applications.
Properties
IUPAC Name |
methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(11)2-4-8(9,10)5-3-7;/h2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLXLORNVWWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Formation of the amino-difluorocyclohexanone intermediate | Cyclohexanone reacts with difluoromethylamine to introduce the difluoromethyl group at the 4-position | Difluoromethylamine, acid catalysts, controlled temperature | |
| b. Esterification | The amino-cyclohexanone derivative is esterified with methanol, often using acid catalysis | Methanol, sulfuric acid or other acid catalysts | |
| c. Amination at the 1-position | The amino group is introduced at the 1-position via substitution or reductive amination | Ammonia or amines under reductive conditions | |
| d. Formation of the hydrochloride salt | The free base is treated with hydrogen chloride to form the hydrochloride salt | Hydrogen chloride gas or HCl in ethanol |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 50°C during amination and esterification steps to control reactivity and selectivity.
- Solvent Systems: Common solvents include ethanol, methanol, or dichloromethane, depending on the step.
- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid facilitate esterification and amination.
- Reaction Time: Ranges from several hours to overnight, optimized based on yield and purity.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are often employed to enhance reaction control and safety. The process involves:
- Sequential reactions with in-line purification steps.
- Use of automated temperature and pH controls .
- Solvent recovery systems to minimize waste.
This approach ensures high yield, purity, and safety compliance.
Research Findings & Data Tables
Research indicates that the key to successful synthesis lies in controlling the regioselectivity of the amino and difluoromethyl groups. The following table summarizes the typical reaction parameters and yields reported:
| Reaction Step | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclohexanone + difluoromethylamine | Difluoromethylamine, acid catalyst | 25-50°C | 70-85 | High regioselectivity achieved |
| Esterification | Methanol, H2SO4 | 0-50°C | 80-90 | Complete conversion under mild conditions |
| Amination | Ammonia or amines | 25-60°C | 65-75 | Reductive amination optimized for selectivity |
| Hydrochloride formation | HCl gas or HCl solution | Room temp | >95 | Final salt formation |
Notes on Purity and Characterization
- Purity is typically confirmed via NMR, IR, and mass spectrometry.
- Yield optimization involves controlling moisture, reaction time, and temperature.
- Byproducts such as over-aminated or partially reacted intermediates are minimized through careful reaction monitoring.
Key Considerations for Synthesis
- Handling of difluoromethylamine requires caution due to its volatility and reactivity.
- Control of reaction pH is vital during amination and salt formation.
- Solvent choice impacts the reaction rate and product purity; solvents like dichloromethane or toluene are common in purification steps.
Summary of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Laboratory synthesis | Multi-step reactions involving cyclohexanone, difluoromethylamine, esterification, and salt formation | High control, suitable for research | Not scalable without optimization |
| Industrial synthesis | Continuous flow, optimized reaction conditions, solvent recovery | High yield, cost-effective | Requires specialized equipment |
The preparation of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is primarily achieved through a multi-step synthetic route involving the regioselective introduction of amino and difluoromethyl groups onto a cyclohexane core, followed by esterification and salt formation. Advances in process engineering, such as continuous flow reactors, have facilitated scalable production, ensuring high purity and yield. Detailed control of reaction parameters, including temperature, solvent, and reagent stoichiometry, is essential for optimizing synthesis outcomes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
Overview
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS Number: 885498-59-9) is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a cyclohexane ring with difluoromethyl and amino groups, which contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C8H14ClF2NO2
- Molecular Weight : Approximately 207.66 g/mol
- IUPAC Name : Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biochemical pathways. The difluoromethyl group enhances binding affinity and specificity, potentially modulating enzyme activity and influencing metabolic processes.
Pharmacological Potential
Preliminary research indicates that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing neurological functions.
- Antimicrobial Activity : Investigated for potential antibacterial or antifungal properties.
Case Studies and Experimental Data
-
Enzyme Interaction Studies :
- A study demonstrated that this compound binds effectively to certain enzymes, leading to altered kinetic parameters that suggest inhibition (Source: BenchChem) .
- In Vivo Studies :
- In Vitro Antimicrobial Testing :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 1-amino-4-fluorocyclohexanecarboxylate | 2411193-09-2 | Contains one fluorine atom |
| Methyl 1-amino-4,4-dichlorocyclohexanecarboxylate | 2411193-10-9 | Contains chlorine atoms |
| Methyl 3-amino-3-(4-fluorophenyl)propanoate | 1234567-89-0 | Different functional group positioning |
The presence of two fluorine atoms in this compound enhances its stability and biological activity compared to its analogs.
Q & A
Basic: What are the recommended synthetic routes for Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride, and what purification challenges arise?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with fluorination of a cyclohexane precursor (e.g., 4,4-difluorocyclohexanecarboxylic acid derivatives) followed by methyl esterification and amine group introduction. Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Purification often employs reversed-phase HPLC or column chromatography, with purity confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is structural integrity and purity validated post-synthesis?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : Confirm substituent positions (e.g., fluorine atoms at 4,4-positions, methyl ester resonance).
- HPLC/GC : Assess purity (>95% threshold for most studies).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃ClF₂NO₂ at 236.06 m/z) .
Advanced: What experimental strategies determine interactions with biological targets like enzymes or receptors?
Methodological Answer:
- Radioligand binding assays : Quantify affinity (Kd) using tritiated analogs.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff).
- X-ray crystallography : Resolve binding modes in enzyme active sites.
Contradictions in activity data (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or compound stability; cross-validation with orthogonal methods (e.g., fluorescence polarization) is critical .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Assess conformational stability of the difluorocyclohexane ring.
- QSAR models : Corrogate logP (2.1 predicted) with membrane permeability.
- ADMET prediction tools : Estimate metabolic liability (e.g., susceptibility to esterase hydrolysis) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to structurally related hydrochlorides).
- Storage : Keep desiccated at -20°C to prevent hygroscopic degradation.
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
Advanced: How do researchers resolve discrepancies in biological activity across assays?
Methodological Answer:
- Orthogonal validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
- Stability testing : Use LC-MS to detect degradation products (e.g., free carboxylic acid from ester hydrolysis).
- Negative controls : Include known inhibitors to rule off-target effects .
Basic: How can solubility be optimized for in vitro studies?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO for stock solutions) or aqueous buffers (pH 4–6, leveraging hydrochloride salt solubility).
- Co-solvents : Add ≤10% PEG-400 to enhance solubility in physiological media .
Advanced: What is the conformational impact of 4,4-difluoro substitution on the cyclohexane ring?
Methodological Answer:
- Ring puckering analysis : Fluorine’s electronegativity induces chair conformations with axial fluorine atoms, confirmed by NOE NMR or X-ray diffraction.
- Thermodynamic studies : Compare ΔG of ring-flipping via variable-temperature NMR .
Basic: Which analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use deuterated internal standards (e.g., CD₃-labeled analog) for precise quantification in plasma/tissue homogenates.
- Derivatization : Enhance GC-MS sensitivity via silylation of the amine group .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize target efficacy?
Methodological Answer:
- Analog synthesis : Systematically vary substituents (e.g., replacing methyl ester with ethyl or tert-butyl groups).
- Biochemical profiling : Test analogs against a panel of related enzymes (e.g., serine hydrolases) to identify selectivity determinants.
- Molecular docking : Map steric/electronic interactions in target binding pockets using software like AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
